Lannaconitine
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Overview
Description
Lannaconitine is a highly toxic alkaloid derived from the Aconitum species, specifically Aconitum leucostomum and Aconitum septentrionale . It is known for its potent analgesic properties and has been studied for its potential antitumor activity . The compound crystallizes in hexagonal tablets and has a molecular formula of C32H44N2O8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lannaconitine is typically extracted from the roots of Aconitum Sinomontanum Nakai. The extraction process involves heating and refluxing the roots with a 90% methanol solution . The filtrate is collected, and the residue undergoes another round of extraction with the same methanol solution . The compound is then purified through various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aconitum species, followed by purification using advanced chromatographic methods. The process ensures high purity and yield, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Lannaconitine undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Acetic acid and anthranoyllappaconine.
Oxidation: Various oxidation products depending on the conditions used.
Reduction: Reduced forms of this compound with altered functional groups.
Scientific Research Applications
Lannaconitine has been extensively studied for its applications in various fields:
Mechanism of Action
Lannaconitine exerts its effects primarily through interaction with voltage-gated sodium channels, leading to the inhibition of nerve signal transmission . This mechanism is responsible for its potent analgesic effects. Additionally, it has been shown to induce apoptosis in certain cancer cell lines, making it a potential antitumor agent .
Comparison with Similar Compounds
Aconitine: Another toxic alkaloid from the Aconitum species, known for its potent neurotoxic effects.
Mesaconitine: Similar in structure to lannaconitine, with comparable analgesic properties.
Hypaconitine: Another alkaloid from the Aconitum species, used for its analgesic and anti-inflammatory properties.
Uniqueness of this compound: this compound stands out due to its unique combination of potent analgesic and potential antitumor properties. Unlike aconitine, which is primarily neurotoxic, this compound has a broader range of applications in medicine and research .
Properties
Molecular Formula |
C32H44N2O8 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35) |
InChI Key |
NWBWCXBPKTTZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Origin of Product |
United States |
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